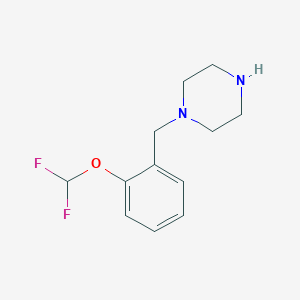

1-(2-(Difluoromethoxy)benzyl)piperazine

描述

Contextualizing Piperazine Derivatives in Modern Chemistry

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions, serves as a foundational scaffold in pharmaceutical and agrochemical research. The inherent flexibility of piperazine derivatives arises from their ability to adopt multiple conformations, enabling tailored interactions with biological targets. For instance, benzylpiperazine derivatives have been extensively explored as ligands for sigma receptors (σ~1~R and σ~2~R), which are implicated in nociceptive signaling and neurological disorders. Modifications to the benzyl group, such as halogenation or alkoxy substitutions, significantly influence receptor affinity and selectivity.

Recent studies highlight the role of piperazine derivatives in addressing unmet therapeutic needs. For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated nanomolar affinity for σ~1~R (K~i~ = 1.6 nM) and remarkable selectivity over σ~2~R (K~i~ ratio = 886), validating the piperazine scaffold’s utility in designing central nervous system (CNS)-targeted therapeutics. Similarly, 1-(4-(difluoromethoxy)benzyl)piperazine (CID 54914719) and 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (CID 43090477) exemplify structural diversity within this class, with variations in substituent patterns directly impacting electronic properties and metabolic stability.

Table 1: Structural and Pharmacological Profiles of Select Piperazine Derivatives

| Compound Name | Molecular Formula | Key Substitutions | Biological Target | Affinity (K~i~) | Selectivity Ratio |

|---|---|---|---|---|---|

| 1-(2-(Difluoromethoxy)benzyl)piperazine | C₁₂H₁₆F₂N₂O | Ortho-difluoromethoxy | Under investigation | N/A | N/A |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | C₂₁H₃₁N₂O₂ | 4-Methoxybenzyl, cyclohexyl | σ~1~ Receptor | 1.6 nM | 886 (σ~2~/σ~1~) |

| 1-(4-(Difluoromethoxy)benzyl)piperazine | C₁₂H₁₆F₂N₂O | Para-difluoromethoxy | Not reported | N/A | N/A |

| 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine | C₁₃H₁₉BrN₂O₂ | 4-Bromo, 2,5-dimethoxy | Not reported | N/A | N/A |

The synthetic accessibility of piperazine derivatives further enhances their appeal. For instance, 1-(4-methoxybenzyl)piperazine serves as a precursor for acylated analogues, where coupling with activated carboxylic acids or acyl chlorides yields compounds with varying hydrophobic and electronic profiles. This modularity enables systematic structure-activity relationship (SAR) studies, critical for optimizing pharmacokinetic and pharmacodynamic properties.

Significance of Difluoromethoxy Substitution in Bioactive Molecules

The introduction of a difluoromethoxy (-OCF₂H) group into bioactive molecules represents a strategic approach to enhancing metabolic stability and membrane permeability. Fluorine’s high electronegativity and small atomic radius minimize steric hindrance while modulating electronic effects, often leading to improved target binding and resistance to oxidative metabolism. In this compound, the ortho-substituted difluoromethoxy group likely influences the molecule’s conformational dynamics and intermolecular interactions compared to its para-substituted analogue (CID 54914719).

Comparative studies of difluoromethoxy-substituted compounds reveal distinct pharmacological outcomes. For example, 1-(2-(difluoromethoxy)benzoyl)piperazine (CID 16228153) demonstrates how acylated piperazine derivatives diverge in reactivity and biological activity from their benzyl counterparts. The electron-withdrawing nature of the difluoromethoxy group adjacent to the benzyl moiety may alter π-π stacking interactions or hydrogen-bonding potential, thereby affecting ligand-receptor binding kinetics.

Key Advantages of Difluoromethoxy Substitution:

- Metabolic Stability : Fluorine atoms reduce susceptibility to cytochrome P450-mediated oxidation, prolonging half-life.

- Lipophilicity Modulation : The difluoromethoxy group balances hydrophobicity and polarity, enhancing blood-brain barrier permeability for CNS-targeted agents.

- Conformational Restriction : Ortho-substitution imposes steric constraints, potentially favoring bioactive conformations.

In synthetic routes, the difluoromethoxy group is typically introduced via nucleophilic displacement reactions. For instance, reaction of 2-hydroxybenzyl precursors with difluoromethylating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) yields the desired substituent. Subsequent benzylation of piperazine using intermediates such as 2-(difluoromethoxy)benzyl chloride completes the synthesis.

属性

分子式 |

C12H16F2N2O |

|---|---|

分子量 |

242.26 g/mol |

IUPAC 名称 |

1-[[2-(difluoromethoxy)phenyl]methyl]piperazine |

InChI |

InChI=1S/C12H16F2N2O/c13-12(14)17-11-4-2-1-3-10(11)9-16-7-5-15-6-8-16/h1-4,12,15H,5-9H2 |

InChI 键 |

KSQBGXDNORDRQX-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)CC2=CC=CC=C2OC(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(difluoromethoxy)phenyl]methyl}piperazine typically involves the reaction of 2-(difluoromethoxy)benzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-substituted piperazines or substituted aromatic compounds.

科学研究应用

1-{[2-(Difluoromethoxy)phenyl]methyl}piperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Biological Studies: The compound is employed in studies investigating receptor binding and enzyme inhibition.

Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 1-{[2-(difluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired pharmacological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives are classified into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP) based on substituent attachment (benzyl vs. phenyl groups) . Key structural variations include:

The ortho-difluoromethoxy group in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like BZP or MeOPP. This aligns with observations in fluorinated quinolones (e.g., compound 4g in ), where para-fluorine on benzyl groups enhances antibacterial activity .

Pharmacological and Receptor Selectivity

Piperazine derivatives exhibit diverse receptor interactions:

- Serotonergic Activity : TFMPP (meta-CF₃) and MeOPP (para-OCH₃) show affinity for 5-HT₁B and 5-HT₂ receptors, respectively . Substituent position critically impacts selectivity; for example, 1-(m-trifluoromethylphenyl)piperazine is 65-fold selective for 5-HT₁B over 5-HT₁A receptors .

- Dopaminergic Modulation : Bulky substituents (e.g., trifluoromethylbenzyl in ) reduce activity at dopamine receptors, suggesting steric hindrance limits binding .

- Antibacterial Effects : Fluorine at the benzyl para position (e.g., compound 4g ) enhances DNA gyrase inhibition, whereas bulky groups (e.g., substituted phenylpiperazines) diminish efficacy .

The difluoromethoxy group may similarly enhance interactions with enzymes or receptors requiring electron-deficient aromatic systems, though empirical data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。